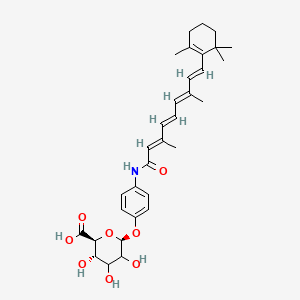

N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Description

Properties

IUPAC Name |

(2S,3S,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVITUJIIRZWOPU-JNRLUXRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79982-82-4 | |

| Record name | N-(4-Hydroxyphenyl)retinamide-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079982824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Chemical Reactions Analysis

N-(4-Hydroxyphenyl)retinamide-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride can be used.

Scientific Research Applications

Chemopreventive Properties

4-HPROG has demonstrated significant chemopreventive effects in various studies. Research indicates that it is more effective than its parent compound, N-(4-hydroxyphenyl)retinamide (4-HPR), in inhibiting mammary tumor growth in animal models. In a study involving DMBA-induced mammary tumors in rats, 4-HPROG showed a greater reduction in tumor incidence and multiplicity compared to equimolar concentrations of 4-HPR, suggesting enhanced efficacy and reduced toxicity .

Table 1: Comparative Efficacy of 4-HPROG vs. 4-HPR

| Compound | Tumor Regression (%) | Maximum Tolerated Dose (mmol/kg) |

|---|---|---|

| 4-HPR | 49% | 3.5 |

| 4-HPROG | 75% | 5 |

Treatment of Ocular Diseases

Research has highlighted the potential of 4-HPROG in treating ocular surface diseases such as ocular cicatricial pemphigoid (OCP). In vivo studies on vitamin A-deficient rabbits indicated that topical application of 0.1% 4-HPROG improved conjunctival health and reduced squamous metaplasia . This suggests that the compound may be beneficial for patients suffering from mucin deficiency and related conditions.

Breast Cancer Prevention

Clinical trials have shown that 4-HPR can reverse premalignant lesions such as oral leukoplakia and has preventive effects against ovarian and contralateral breast cancers . The glucuronide derivative may enhance these effects due to its improved bioavailability and lower toxicity profile.

Future Research Directions

Despite promising results, further studies are needed to fully elucidate the pharmacokinetics and long-term safety of 4-HPROG in humans. The compound's stability, bioavailability, and potential side effects must be thoroughly investigated through clinical trials to establish its efficacy as a standard treatment option for cancer prevention and ocular diseases.

Mechanism of Action

The compound exerts its effects through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. It selectively accumulates in breast tissue and induces apoptosis in cancer cells. Unlike other retinoids, it does not rely on differentiation but rather on the induction of apoptosis, making it effective against both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Comparison with Parent Compound: N-(4-Hydroxyphenyl)retinamide (4-HPR)

4-HPR, the parent compound of 4-HPROG, is a well-studied chemopreventive retinoid but suffers from dose-limiting toxicities, including hepatic and dermatological effects . Key differences include:

- Potency : 4-HPROG induces tumor regression at lower equimolar doses than 4-HPR (e.g., 75% regression at 2 mmol/kg vs. minimal efficacy for 4-HPR at the same dose) .

- Toxicity : The MTD of 4-HPROG (5 mmol/kg) is 43% higher than that of 4-HPR (3.5 mmol/kg) .

- Stability : Unlike 4-HPR, 4-HPROG resists hydrolysis in vivo, maintaining its conjugated form in systemic circulation .

Table 1: 4-HPROG vs. 4-HPR in Rat Mammary Tumor Models

| Parameter | 4-HPROG | 4-HPR |

|---|---|---|

| Tumor Regression Rate | 75% (2 mmol/kg diet) | <20% (2 mmol/kg diet) |

| MTD | 5 mmol/kg | 3.5 mmol/kg |

| β-Glucuronidase Stability | Resistant | N/A (Non-glucuronidated) |

Comparison with C-Linked Glucuronide Analogs (4-HPRCG)

The C-linked benzyl glucuronide analog (4-HPRCG) was developed to address the hydrolytic instability of 4-HPROG. Key findings include:

- Stability : 4-HPRCG is resistant to both acid hydrolysis and β-glucuronidase cleavage, unlike 4-HPROG, which is susceptible to enzymatic degradation .

- Efficacy : In DMBA-induced mammary tumor models, 4-HPRCG reduced tumor incidence to 27% (vs. 57% for 4-HPROG) and multiplicity to 0.36 tumors/rat (vs. 0.71 for 4-HPROG) at 80 days post-induction .

- Receptor Binding: Neither 4-HPROG nor 4-HPRCG binds effectively to nuclear retinoid receptors (RARα, RARβ, RARγ) or cellular retinoid-binding proteins, suggesting a distinct mechanism of action .

Table 2: 4-HPROG vs. 4-HPRCG in Chemopreventive Activity

| Parameter | 4-HPROG | 4-HPRCG |

|---|---|---|

| Tumor Incidence | 57% | 27% |

| Tumor Multiplicity | 0.71 tumors/rat | 0.36 tumors/rat |

| β-Glucuronidase Stability | Susceptible | Resistant |

Comparison with Other Retinoid Glucuronides

Retinoyl β-Glucuronide (RAG)

RAG, a natural metabolite of retinoic acid (RA), shares 4-HPROG’s low toxicity but differs in therapeutic scope:

Arylamide C-Glucuronide Analogs

Synthetic C-glucuronides, such as 4-(retinamido)benzyl-C-glucuronide, exhibit enhanced stability and receptor interactions:

- Receptor Binding: 4-(retinamido)benzyl-C-glucuronide reduces retinoic acid binding to RARγ by 78% (vs. 7% for 4-HPROG), indicating stronger receptor competition .

- Enzyme Inhibition : This analog inhibits β-glucuronidase 2-fold more effectively than 4-HPROG, prolonging its in vivo activity .

Table 3: Receptor Binding Competition of Retinoid Glucuronides

| Compound | % Reduction in RA Binding (RARγ) |

|---|---|

| 4-HPROG | 7% |

| 4-(retinamido)benzyl-C-glucuronide | 78% |

| 4-HPR | 7% |

Biological Activity

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment and ocular health. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of N-(4-Hydroxyphenyl)retinamide-O-glucuronide

4-HPROG is derived from N-(4-hydroxyphenyl)retinamide (4-HPR), a retinoid known for its anti-cancer properties. The glucuronide conjugation enhances its solubility and stability, potentially increasing its therapeutic efficacy while reducing toxicity compared to its parent compound.

The biological activity of 4-HPROG is primarily attributed to its ability to induce apoptosis in cancer cells and modulate cellular differentiation. It operates through both retinoid receptor-dependent and -independent pathways:

- Apoptosis Induction : 4-HPROG has been shown to promote programmed cell death in various cancer cell lines, including breast and cervical cancer cells. This effect is mediated by the generation of reactive oxygen species (ROS), which play a critical role in signaling apoptosis .

- Differentiation : The compound also influences cellular differentiation, particularly in epithelial tissues, which is vital for restoring normal function in conditions like ocular surface diseases .

Antitumor Potency

Research indicates that 4-HPROG exhibits superior antitumor activity compared to equimolar doses of 4-HPR. In a study involving DMBA-induced rat mammary tumors, tumor regression was observed in 75% of rats fed a diet containing 2 mmol/kg of 4-HPROG . The maximum tolerated dose was higher for 4-HPROG (5 mmol/kg) than for 4-HPR (3.5 mmol/kg), indicating a favorable safety profile .

Table 1: Comparison of Antitumor Effects

| Compound | Dose (mmol/kg) | Tumor Regression (%) | Maximum Tolerated Dose (mmol/kg) |

|---|---|---|---|

| N-(4-Hydroxyphenyl)retinamide | 2 | 75 | 3.5 |

| N-(4-Hydroxyphenyl)retinamide-O-glucuronide | 2 | Higher than 75 | 5 |

Clinical Applications

4-HPROG has shown promise in the chemoprevention of various cancers. In clinical trials, it demonstrated activity in reversing premalignant oral leukoplakia and reducing the incidence of contralateral breast cancer among premenopausal patients .

Ocular Applications

The compound's stability and solubility make it suitable for topical applications in treating ocular surface diseases. In vivo studies on vitamin A-deficient rabbits revealed significant improvements in corneal xerosis within three days of treatment with topical 0.1% 4-HPROG, with restoration of normal conjunctival epithelium by two weeks .

Table 2: Efficacy of 4-HPROG in Ocular Treatment

| Parameter | Observed Effect |

|---|---|

| Corneal Xerosis | Cleared within 3 days |

| Conjunctival Epithelium | Restored by week 2 |

| Goblet Cells Presence | Present by week 3 |

| Ocular Irritation | None observed |

Case Studies

- Breast Cancer Prevention : A study involving women with a history of breast cancer showed that those treated with 4-HPROG had a significantly lower recurrence rate compared to controls, suggesting its potential as a preventive agent .

- Ocular Surface Disease : In patients with cicatrizing conjunctival diseases, treatment with topical 4-HPROG resulted in improved epithelial health without irritation, indicating its therapeutic potential for ocular conditions .

Q & A

Q. Methodological Notes

- Data Contradictions : Address discrepancies (e.g., hydrolysis relevance) using orthogonal assays (e.g., receptor knockout models).

- Advanced Models : Use patient-derived xenografts (PDX) for human-relevant pharmacokinetic profiling.

- Ethical Compliance : Follow NIH guidelines for preclinical studies, including ARRIVE criteria for animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.